molecular formula C16H15N3 B1255957 S-epinastine

S-epinastine

Cat. No.: B1255957
M. Wt: 249.31 g/mol
InChI Key: WHWZLSFABNNENI-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Epinastine is a second-generation antihistamine and mast cell stabilizer of significant interest in immunological and pharmacological research. Its primary research value lies in its multi-action mechanism that potently inhibits the early and late-phase allergic response. As a topically active, direct H1-receptor antagonist, it competitively inhibits histamine binding . Furthermore, it functions as a mast cell stabilizer, ceasing IgE-mediated degranulation to control the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines . This dual action makes it a valuable tool for studying allergic conjunctivitis models, chronic urticaria, atopic dermatitis, and other hypersensitivity conditions . A key characteristic for in vivo research is its selective action; due to its chemical structure and polarity, it minimally penetrates the blood-brain barrier, thereby providing potent peripheral effects without significant central nervous system side effects like sedation . Epinastine also exhibits affinity for the H2 receptor and demonstrates anti-leukotriene, anti-PAF (platelet-activating factor), and anti-bradykinin activities, which provide additional anti-allergic and anti-inflammatory properties for scientific investigation . Researchers utilize this compound to explore pathways beyond classic H1 receptor antagonism. This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

(6S)-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine

InChI

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)/t15-/m1/s1

InChI Key

WHWZLSFABNNENI-OAHLLOKOSA-N

SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Isomeric SMILES

C1[C@@H]2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of S-epinastine in preclinical studies?

  • Methodological Answer : Physicochemical characterization should follow standardized protocols for solubility, stability, and stereochemical purity. For example:

  • Solubility : Use high-performance liquid chromatography (HPLC) under varying pH conditions to assess aqueous solubility .
  • Stability : Conduct accelerated degradation studies (e.g., thermal, photolytic) with mass spectrometry (MS) to identify degradation products .
  • Stereochemical Analysis : Employ chiral chromatography or nuclear magnetic resonance (NMR) to confirm the enantiomeric purity of this compound, as stereospecificity impacts pharmacological activity .
    • Data Table Reference :
ParameterMethodKey Metrics
Aqueous SolubilityHPLC (pH 1.2–7.4)mg/mL at 25°C
Thermal StabilityForced degradation (40°C/75% RH)% Degradation over 30 days
Enantiomeric ExcessChiral HPLC>98% S-enantiomer

Q. How should researchers design controlled experiments to assess the efficacy of this compound in allergic response models?

  • Methodological Answer : Utilize in vivo models (e.g., murine IgE-mediated hypersensitivity) with blinded, randomized allocation to treatment (this compound) and control (vehicle or comparator antihistamine) groups. Key considerations:

  • Dose-Response Curves : Include at least three dose levels to establish efficacy thresholds .
  • Outcome Measures : Quantify histamine release (ELISA), mast cell degranulation (β-hexosaminidase assay), and clinical symptoms (e.g., edema scoring) .
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare, including sample size justification to minimize unnecessary use .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported binding affinities of this compound across different in vitro assays?

  • Methodological Answer : Contradictions in binding data (e.g., Ki values in radioligand vs. fluorescence-based assays) require:

  • Methodological Audit : Compare assay conditions (e.g., buffer composition, temperature, receptor isoform specificity) .
  • Orthogonal Validation : Replicate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
  • Data Normalization : Adjust for nonspecific binding using negative controls (e.g., excess unlabeled ligand) and report normalized values with confidence intervals .

Q. How can computational modeling be integrated with experimental data to elucidate the stereospecific interactions of this compound with histamine receptors?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with mutagenesis studies:

  • Docking Studies : Use crystal structures of H1 receptors (e.g., PDB ID 3RZE) to model this compound binding poses, focusing on chiral center interactions .
  • In Silico Mutagenesis**: Predict critical residues (e.g., Lys191, Asp107) and validate via site-directed mutagenesis and functional assays (e.g., cAMP inhibition) .
  • Free Energy Calculations : Apply MM-GBSA to quantify enantiomer-specific binding energies and correlate with experimental IC50 values .

Q. What frameworks are suitable for formulating hypothesis-driven research questions on this compound's off-target effects?

  • Methodological Answer : Apply the PICO framework to structure the inquiry:

  • Population (P) : In vitro neuronal cell lines or ex vivo tissue models.
  • Intervention (I) : this compound at clinically relevant concentrations (e.g., 1–10 µM).
  • Comparison (C) : Baseline activity or comparator agents (e.g., first-gen antihistamines).
  • Outcome (O) : Off-target receptor activation (e.g., serotonin transporters, ion channels) via calcium flux assays .
    • Evaluation Criteria : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, such as investigating this compound's neuroprotective potential in glutamate excitotoxicity models .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound's pharmacokinetic (PK) profiles across species?

  • Methodological Answer :

  • Interspecies Scaling : Apply allometric principles (e.g., body surface area normalization) to adjust doses between rodents and humans .
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites and assess their activity contributions .
  • Reporting Standards : Clearly document experimental variables (e.g., fasting state, administration route) to enhance cross-study comparability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-epinastine
Reactant of Route 2
S-epinastine

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